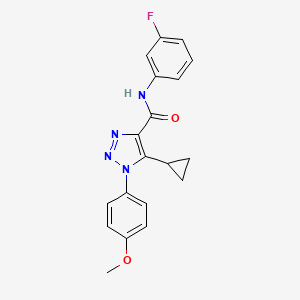

![molecular formula C20H17BrN2O2 B2718826 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol CAS No. 691398-57-9](/img/structure/B2718826.png)

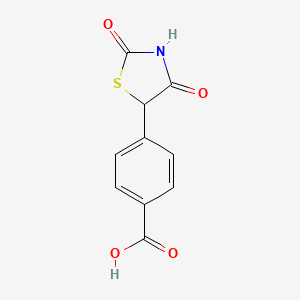

1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The benzimidazole group is a planar, aromatic, and heterocyclic entity. The bromonaphthalene group is also aromatic and planar. The propyl linker provides flexibility to the molecule, and the terminal hydroxyl group can participate in hydrogen bonding .Chemical Reactions Analysis

The benzimidazole group can act as a weak base, and the bromine atom on the naphthalene ring can be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Generally, it would be expected to have moderate solubility in organic solvents due to its aromatic rings, and the hydroxyl group could enhance its solubility in water .科学的研究の応用

Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

This compound has been used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . The method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Formation of Quinoxaline

In the absence of sulfur, quinoxaline was obtained in 1,4-dioxane . This indicates that the compound can be used in the synthesis of quinoxalines .

Synthesis of Pd(II) Complex

The compound has been used in the design of a therapeutic active Pd(II) complex . The structure of the ligand and its Pd(II) complex was characterized via various spectroscopic techniques .

Antiproliferative Activity

The Pd(II) complex derived from the compound exhibited excellent antiproliferative potency against various carcinoma cell lines . This suggests potential applications in cancer therapy .

Antiangiogenic Effect

The Pd(II) complex derived from the compound showed antiangiogenic effect , suggesting its potential use in inhibiting the formation of new blood vessels, particularly in the context of cancer treatment .

Promotion of Apoptosis

The Pd(II) complex derived from the compound promoted apoptosis, as verified by DNA condensation and FACS analysis . This indicates its potential use in inducing programmed cell death in cancer cells .

DNA Binding

The Pd(II) complex derived from the compound showed a significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA . This suggests its potential use in DNA binding studies .

Potential Anticancer Drug

The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(benzimidazol-1-yl)-3-(6-bromonaphthalen-2-yl)oxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O2/c21-16-7-5-15-10-18(8-6-14(15)9-16)25-12-17(24)11-23-13-22-19-3-1-2-4-20(19)23/h1-10,13,17,24H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRTUSICDCISHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-tert-butylbenzoyl)amino]-5-chloro-2-methoxybenzoate](/img/structure/B2718746.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2718747.png)

![2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718750.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2718752.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2718753.png)

![4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine](/img/structure/B2718763.png)

![2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2718764.png)